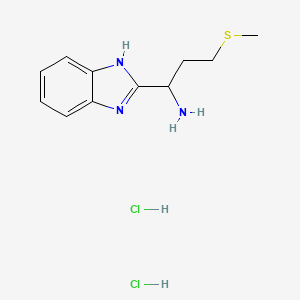
1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3S and its molecular weight is 294.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₃Cl₂N₃S
- Molecular Weight : 248.19 g/mol
- CAS Number : Not explicitly provided in the search results.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of cancer research and neuropharmacology. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cell proliferation and signaling pathways.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, related benzodiazole derivatives have demonstrated significant inhibitory effects on cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC₅₀ values ranging from 10 to 33 nM . These findings suggest that the compound may share similar mechanisms of action.
Table 1: Antiproliferative Activity of Benzodiazole Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Tubulin destabilization |
| Compound B | MDA-MB-231 | 23 | Inhibition of cell cycle progression |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its antiproliferative effects is hypothesized to involve:
- Tubulin Interaction : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to destabilization of microtubules and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses indicate that certain derivatives can induce G₂/M phase arrest, leading to increased apoptosis rates in treated cells .
Case Studies and Research Findings
Several studies have focused on the pharmacological properties of related benzodiazole compounds. For example:
- Study on Antitumor Activity : A study evaluated a series of benzodiazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that modifications to the benzodiazole core significantly influenced biological activity, enhancing potency against specific targets .
- Neuropharmacological Effects : Investigations into the neuropharmacological potential of benzodiazole derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodevelopmental disorders .
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;;/h2-5,8H,6-7,12H2,1H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXOTKMALMLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













